1-(Stearamidomethyl)pyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride is a chemical compound with the molecular formula C24H43ClN2O. It is known for its unique structure, which includes a pyridinium ion linked to an octadecanamide chain. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride typically involves the reaction of pyridine with octadecanoyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Pyridine+Octadecanoyl chloride→N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride
Industrial Production Methods
Industrial production of N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reactants and advanced purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(pyridin-1-ium-1-ylmethyl)hexadecanamide chloride
- N-(pyridin-1-ium-1-ylmethyl)dodecanamide chloride
- N-(pyridin-1-ium-1-ylmethyl)octadecanamide bromide
Uniqueness
N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long alkyl chain and pyridinium ion contribute to its versatility in various applications, making it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
4261-72-7 |
---|---|
Molekularformel |
C24H43N2O.Cl C24H43ClN2O |
Molekulargewicht |
411.1 g/mol |
IUPAC-Name |
N-(pyridin-1-ium-1-ylmethyl)octadecanamide;chloride |
InChI |
InChI=1S/C24H42N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-24(27)25-23-26-21-18-16-19-22-26;/h16,18-19,21-22H,2-15,17,20,23H2,1H3;1H |
InChI-Schlüssel |
XAVCZNYPFYJSJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC[N+]1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.